molecular formula C8H10BrNS B13574770 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine

Cat. No.: B13574770
M. Wt: 232.14 g/mol
InChI Key: ASNMXHXJHNUKJQ-UHFFFAOYSA-N
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Description

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is an organic compound with the molecular formula C8H10BrNS. It is characterized by the presence of a bromothiophene moiety attached to a cyclopropanamine structure.

Preparation Methods

The synthesis of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromothiophene and cyclopropanamine.

    Reaction Conditions: The bromothiophene is first subjected to a bromination reaction to introduce the bromine atom at the 4-position.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the bromothiophene moiety to a thiophene.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine can be compared with other similar compounds:

Biological Activity

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is an organic compound notable for its unique structure, which includes a cyclopropane ring, a brominated thiophene moiety, and an amine functional group. Its molecular formula is C8H10BrNS, indicating the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms. The compound's distinct electronic properties arise from the bromine atom at the 4-position of the thiophene ring, contributing to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound is capable of forming stable complexes through hydrogen bonding and electrostatic interactions, which can significantly influence biological pathways. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, making it a promising candidate for drug development targeting specific diseases.

Research Findings

Recent research has highlighted several potential applications for this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits broad-spectrum antibacterial properties. It has been shown to disperse established bacterial biofilms and induce a slower development of bacterial resistance compared to traditional antibiotics like norfloxacin .
  • Anticancer Properties : The compound's ability to interact with cellular targets suggests potential anticancer applications. Ongoing research is investigating its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
1-(4-Bromophenyl)cyclopropan-1-amineContains a phenyl ring instead of a thiophene ringLacks unique electronic properties
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amContains a pyrimidine ringDifferent reactivity due to nitrogen presence
1-(4-Bromo-2-thienyl)methylcyclopropan-1-amSimilar structure but with variations in substituentsVariation in steric hindrance

The presence of the bromothiophene moiety in this compound imparts distinct electronic characteristics compared to other cyclopropanamine derivatives, potentially leading to unique biological activities.

Case Study 1: Antibacterial Effects

In a recent study, this compound was tested for its antibacterial efficacy against various strains, including MRSA. The results indicated that at concentrations above the minimum inhibitory concentration (MIC), the compound displayed significant bactericidal activity. Time-kill kinetic studies demonstrated that the compound could directly kill MRSA cells and significantly impact their growth rate even after removal from the treatment environment .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on human cancer cell lines. Initial findings suggest that it may induce apoptosis and inhibit proliferation in specific cancer types. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation.

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C8H10BrNS/c9-6-3-7(11-5-6)4-8(10)1-2-8/h3,5H,1-2,4,10H2

InChI Key

ASNMXHXJHNUKJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CS2)Br)N

Origin of Product

United States

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